Aceclidine
Overview
Description
Aceclidine is a parasympathomimetic miotic agent . It has been marketed in Europe but has not been used clinically in the United States . It is used in the treatment of open-angle glaucoma .
Molecular Structure Analysis
Aceclidine is an organic compound that is structurally related to quinuclidine . Its alternative name is 3-acetoxyquinuclidine . The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 .Physical And Chemical Properties Analysis
The molecular formula of Aceclidine is C9H15NO2 . The average molecular weight is 169.224 . Its protonated derivative has a pKa of 9.3 .Scientific Research Applications
Treatment of Glaucoma
- Application Summary: Aceclidine is used as a parasympathomimetic miotic agent in the treatment of narrow-angle glaucoma . It decreases intraocular pressure by acting as a muscarinic acetylcholine receptor agonist .
- Methods of Application: It is typically administered topically as an ophthalmic solution .
- Results or Outcomes: The use of Aceclidine has been shown to effectively decrease intraocular pressure, thereby helping in the management of glaucoma .
Treatment of Presbyopia
- Application Summary: Aceclidine is being investigated for its potential use in the treatment of presbyopia . Presbyopia is a condition that occurs with aging, resulting in the loss of near vision .
- Methods of Application: Aceclidine is administered as a topical eye drop. It acts as a selective miotic, causing pupil contraction and creating a pinhole effect that improves near vision .
- Results or Outcomes: In Phase 3 safety and efficacy trials (CLARITY 1 and 2), LNZ100 (1.75% aceclidine) achieved the primary endpoints and key secondary endpoints, with statistically significant three-lines or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing one-line or more in distance visual acuity .
Treatment of Dry Mouth
- Application Summary: Aceclidine can be used to treat dry mouth (xerostomia) as it stimulates the production of saliva .
- Methods of Application: It is typically administered orally or as a topical solution .
- Results or Outcomes: The use of Aceclidine has been shown to effectively increase salivation, thereby helping in the management of dry mouth .
Experimental Use in Psychiatry
- Application Summary: Aceclidine has been used in experimental studies to investigate its effects on conditioned avoidance response in rats .
- Methods of Application: In these studies, Aceclidine is typically administered orally or through injection .
- Results or Outcomes: The results of these studies suggest that Aceclidine, like dopamine receptor antagonist antipsychotics, can inhibit conditioned avoidance response in rats .
Treatment of Xerostomia
- Application Summary: Aceclidine can be used to treat xerostomia, also known as dry mouth . It stimulates the production of saliva, which can help alleviate the symptoms of dry mouth .
- Methods of Application: It is typically administered orally or as a topical solution .
- Results or Outcomes: The use of Aceclidine has been shown to effectively increase salivation, thereby helping in the management of dry mouth .
Experimental Use in Psychiatry
- Application Summary: Aceclidine has been used in experimental studies to investigate its effects on conditioned avoidance response in rats .
- Methods of Application: In these studies, Aceclidine is typically administered orally or through injection .
- Results or Outcomes: The results of these studies suggest that Aceclidine, like dopamine receptor antagonist antipsychotics, can inhibit conditioned avoidance response in rats .
Safety And Hazards
When handling Aceclidine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Aceclidine is being developed for use in presbyopia-correcting eyedrops . Based on positive Phase II trials for PRX-100, Lenz Therapeutics is now developing preservative-free aceclidine 1.75% (LNZ100) and aceclidine 1.75% + brimonidine (LNZ101) . Aceclidine targets different muscarinic receptors than pilocarpine . With aceclidine, there’s an absence of ciliary muscle activity .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJPSSPFHGNBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045658 | |
Record name | Aceclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aceclidine | |
CAS RN |
827-61-2 | |
Record name | Aceclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aceclidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aceclidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13262 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aceclidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aceclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aceclidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0578K3ELIO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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